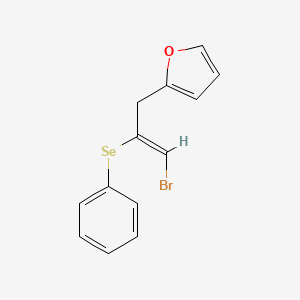
2-(3-Bromo-2-(phenylselanyl)allyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-(phenylselanyl)allyl)furan is an organoselenium compound with the molecular formula C13H11BrOSe and a molecular weight of 342.08 g/mol . This compound is characterized by the presence of a furan ring, a bromo group, and a phenylselanyl group, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
The synthesis of 2-(3-Bromo-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with brominated phenylselanyl compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with phenylselanylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Bromo-2-(phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include selenoxides, hydrogenated compounds, and substituted derivatives .
Applications De Recherche Scientifique
2-(3-Bromo-2-(phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromo group can undergo substitution reactions, allowing the compound to interact with various biomolecules. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-(3-Bromo-2-(phenylselanyl)allyl)furan can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Selenomethionine: A selenium-containing amino acid used in protein synthesis.
Propriétés
Formule moléculaire |
C13H11BrOSe |
|---|---|
Poids moléculaire |
342.10 g/mol |
Nom IUPAC |
2-[(Z)-3-bromo-2-phenylselanylprop-2-enyl]furan |
InChI |
InChI=1S/C13H11BrOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10- |
Clé InChI |
LOUMJTUVHMOWAN-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[Se]/C(=C\Br)/CC2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)[Se]C(=CBr)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)




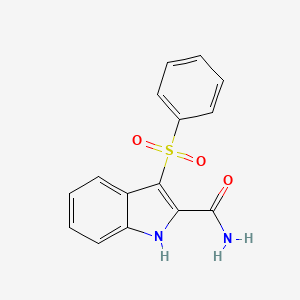
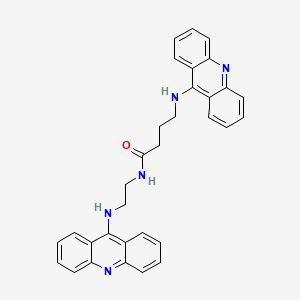

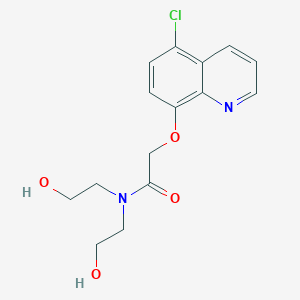
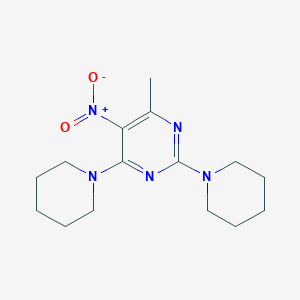
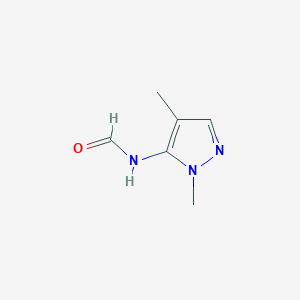
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)
